molecular formula C15H17F3N2O5S B2962901 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034615-60-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2962901
CAS No.: 2034615-60-4
M. Wt: 394.37
InChI Key: VZUMBORVZKCPET-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a trifluoromethyl-substituted benzene ring linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxyethyl spacer. The pyrrolidinone (2,5-dioxopyrrolidine) moiety is a reactive electrophile, enabling conjugation with nucleophiles (e.g., thiols or amines), while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(23,24)19-6-8-25-9-7-20-13(21)4-5-14(20)22/h1-3,10,19H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUMBORVZKCPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes.

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may inhibit calcium currents mediated by L-type calcium channels (Cav 12) .
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, which could contribute to its potential therapeutic effects in epilepsy and pain management .

2. Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits high metabolic stability when tested on human liver microsomes. This stability is crucial for maintaining effective plasma concentrations and reducing the likelihood of rapid metabolism, which can diminish therapeutic efficacy .

3. Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AnticonvulsantInhibition of seizures in animal models
AntinociceptivePain relief in formalin-induced pain models
Metabolic StabilityHigh stability in human liver microsomes

4. Case Studies

Several studies have investigated the anticonvulsant properties of compounds structurally related to this compound:

  • Study on Hybrid Compounds : A series of hybrid molecules were synthesized that included the pyrrolidine structure. The lead compound showed significant protective activity in seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizures. The most potent compound demonstrated an ED50 value of 23.7 mg/kg in the MES test .
  • Antinociceptive Studies : Another study highlighted the antinociceptive effects of compounds derived from 2,5-dioxopyrrolidin-1-yl derivatives. It was found that these compounds could effectively reduce pain responses in animal models, suggesting their potential use in pain management therapies .

5. Conclusion

This compound exhibits promising biological activity, particularly as an anticonvulsant and antinociceptive agent. Its mechanism of action appears to involve modulation of calcium channels and receptor interactions, contributing to its potential therapeutic applications in neurological disorders.

Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in clinical settings. The ongoing development of related compounds may also enhance our understanding of their biological activities and therapeutic potentials.

Comparison with Similar Compounds

Sulfonamides with Pyrrolidinone Moieties

Compound Name Key Structural Features Applications/Properties Reference
Target Compound Trifluoromethyl, ethoxyethyl linker, pyrrolidinone Potential kinase inhibition or protein-targeting (inferred from reactivity of pyrrolidinone)
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate Carbamate-protected pyrrolidinone Crosslinking reagent for bioconjugation (e.g., protein labeling)
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate Extended ethoxyethoxy linker Enhanced hydrophilicity for aqueous-phase conjugation

Key Differences :

  • The target compound’s trifluoromethyl group increases lipophilicity (higher LogP) compared to carbamate derivatives, improving membrane permeability.

Fluorinated Benzenesulfonamides

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound 3-(Trifluoromethyl)benzenesulfonamide Enhanced metabolic stability due to CF₃ group
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluoro, chromenone Anticancer activity (chromenone core inhibits kinases)
Benzenesulfonamide, 4- Perfluorinated chains Environmental persistence (perfluoroalkyl groups resist degradation)

Key Differences :

  • The target compound’s single trifluoromethyl group offers moderate lipophilicity, unlike perfluorinated analogs (), which exhibit extreme environmental persistence .
  • Compared to the chromenone-containing sulfonamide (), the target compound lacks a fused heterocyclic core, suggesting divergent biological targets .

Ethoxy-Linked Sulfonamides

Compound Name Linker Structure Functional Implications Reference
Target Compound Ethoxyethyl Optimal balance of flexibility and hydrophilicity
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Styryl-quinoline Antimicrobial activity (quinoline core intercalates DNA)
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid Carboxylic acid-terminated Solubility in polar solvents for hydrogel formation

Key Differences :

  • The target compound’s ethoxyethyl linker is simpler than the styryl-quinoline system in IIIa (), which confers rigidity for DNA intercalation .
  • Unlike the carboxylic acid derivative in , the target compound’s neutral sulfonamide group reduces ionization, favoring passive diffusion across biological membranes .

Q & A

Basic Research Question

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to distinguish between ethoxyethyl chain protons and aromatic trifluoromethyl signals .
  • ¹⁹F NMR : Confirm the presence and purity of the trifluoromethyl group (δ ≈ -60 to -65 ppm) .

X-Ray Crystallography : Resolve stereochemical ambiguities in the dioxopyrrolidin ring, as demonstrated in analogous sulfonamide structures .

HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula accuracy (e.g., m/z for C₁₅H₁₆F₃N₂O₅S).

Advanced Note : For conflicting spectral data (e.g., overlapping NMR signals), use dynamic NMR (DNMR) or variable-temperature studies to probe conformational exchange .

How can researchers address discrepancies in biological activity data for this compound across different assay systems?

Advanced Research Question
Contradictions in bioactivity (e.g., enzyme inhibition vs. cellular efficacy) may arise from:

Membrane Permeability : The ethoxyethyl chain enhances solubility but may reduce cellular uptake. Use logP calculations (e.g., ACD/Labs) or parallel artificial membrane permeability assays (PAMPA) to correlate structure-activity relationships .

Metabolic Stability : Evaluate hepatic microsomal stability (e.g., mouse/human liver microsomes) to identify rapid degradation pathways .

Assay-Specific Artifacts : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays).

Q. Methodological Table :

Assay TypePotential ArtifactMitigation Strategy
Enzymatic (IC₅₀)Non-specific aggregationAdd detergents (e.g., 0.01% Tween)
Cellular (EC₅₀)Off-target kinase inhibitionCounter-screening kinase panels

What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining yield?

Advanced Research Question

Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) and reduce residence time degradation .

Membrane Separation : Integrate nanofiltration or reverse osmosis to purify intermediates, especially for removing unreacted trifluoromethylbenzene derivatives .

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. Data Reference :

  • Pilot-scale studies on similar sulfonamides achieved >90% yield using continuous flow reactors with residence times <30 minutes .

How can researchers validate the stability of this compound under physiological conditions?

Basic Research Question

pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS.

Oxidative Stress Testing : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic breakdown .

Light/Heat Stability : Expose solid and solution forms to ICH Q1B guidelines (e.g., 1.2 million lux-hours) to assess photodegradation .

Advanced Note : For in vivo applications, formulate with stabilizers (e.g., cyclodextrins) if degradation exceeds 10% under physiological conditions .

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